Pigment Yellow 147
Overview
Description
Pigment Yellow 147 (PY147) is a yellow organic pigment that is widely used in various industries, including printing, plastics, and coatings. It is a member of the azo pigment family, which is characterized by the presence of an azo group (-N=N-) in their molecular structure. PY147 is known for its excellent lightfastness, heat stability, and color strength, making it a popular choice for many applications.
Scientific Research Applications
Pigment Accumulation in Durum Wheat
Durum wheat grain's color, mainly due to carotenoids, plays a significant role in its marketing. Research has highlighted the importance of carotenoid and anthocyanin pigments in durum wheat, noting their benefits for human health and their role in breeding programs for nutritional enhancement (Ficco et al., 2014).
Chemical Test for Carotenoid Pigments
A study describes a simple chemical method to determine the presence of carotenoid pigments in animal tissues. This method helps in understanding the costs and benefits associated with colorful ornamentation in animals (McGraw et al., 2005).
Pigments in South American Painting
Research on the pigments used in South American paintings from 1610-1780, including yellow pigments, provides insights into the historical applications of these pigments in art (Seldes et al., 2002).
Extraction of Yellow Pigment from Tecoma Castanifolia
A study on the extraction of yellow pigment from Tecoma castanifolia petals using ultrasonic waves discusses the optimization of extraction parameters and the potential use of this natural pigment in food products (Sharmila et al., 2019).
Carotenoid Metabolism in Horticultural Crops
The review on carotenoid metabolism in horticultural crops, which are responsible for the yellow, orange, and red colors, emphasizes the significance of carotenoids in enhancing the visual appeal and nutritional value of these crops (Yuan et al., 2015).
Health Benefits of Animal Pigments
A paper discussing the antioxidant function of various pigments in animals, including yellow carotenoids, suggests that these pigments may offer consistent health benefits due to their antioxidative properties (McGraw, 2005).
Biosynthesis of Plant Pigments
The paper on the biosynthesis of plant pigments, including carotenoids, highlights their role in plant coloration and their ecological and physiological importance (Tanaka et al., 2008).
properties
IUPAC Name |
1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIFQPPFCHUSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052083 | |
Record name | Pigment Yellow 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
9,10-Anthracenedione, 1,1'-((6-phenyl-1,3,5-triazine-2,4-diyl)diimino)bis- | |
CAS RN |
4118-16-5 | |
Record name | Pigment Yellow 147 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4118-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pigment Yellow 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 147 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ3G1P1NFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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